2-(2-Hydroxypropoxy)propan-1-ol
Overview
Description
2-(2-Hydroxypropoxy)propan-1-ol, also known as dipropylene glycol, is an organic compound with the molecular formula C₆H₁₄O₃ and a molecular weight of 134.1736 g/mol . It is a colorless to pale yellow liquid that is miscible with water and many organic solvents. This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Hydroxypropoxy)propan-1-ol can be synthesized through the reaction of propylene oxide with propylene glycol. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The reaction proceeds as follows:
CH3CH(OH)CH2OH+CH3CH(O)CH2OH→CH3CH(OH)CH2OCH2CH(OH)CH3
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of propylene oxide to propylene glycol in the presence of a basic catalyst. The reaction is carried out in a reactor equipped with a cooling system to control the exothermic nature of the reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
2-(2-Hydroxypropoxy)propan-1-ol has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biological buffers and as a cryoprotectant in cell preservation.
Medicine: Utilized in pharmaceutical formulations as a solvent and stabilizer.
Industry: Used in the production of polymers, resins, and as a component in antifreeze formulations.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropoxy)propan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their solubility and reactivity. Additionally, the compound can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
2-(2-Hydroxypropoxy)propan-1-ol is similar to other glycols, such as ethylene glycol and propylene glycol. it has unique properties that make it distinct:
Ethylene Glycol: Ethylene glycol has two hydroxyl groups on adjacent carbon atoms, making it more reactive in certain chemical reactions. It is commonly used as an antifreeze agent.
Propylene Glycol: Propylene glycol has a similar structure but with only one hydroxyl group. It is widely used in food, cosmetics, and pharmaceutical industries.
The unique structure of this compound, with two hydroxyl groups separated by an ether linkage, provides it with distinct solubility and reactivity properties, making it valuable in various applications.
Properties
IUPAC Name |
2-(2-hydroxypropoxy)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-5(8)4-9-6(2)3-7/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFKCOQISQKSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861722 | |
Record name | 1-propanol, 2-(2-hydroxypropoxy)- | |
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Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Polypropylene glycol appears as colorless liquid that is odorless or has a mild sweet odor. May float or sink in water. (USCG, 1999), Liquid, Clear, oily liquid; [HSDB] | |
Record name | POLYPROPYLENE GLYCOL | |
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Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy- | |
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Record name | Polypropylene glycol | |
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Flash Point |
390 to 495 °F (USCG, 1999), Flash Point varies from 390 to 495 °F, depending on molecular weight | |
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Solubility |
Lower molecular weight members are sol in water, Infinite, In water: PPG 425, >10,000 mg/L; PPG 1000, >1,000 mg/L; PPG 2000, 250 mg/L; PPG 2700, 15 mg/L | |
Record name | Polypropylene glycol | |
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Density |
1.012 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.002-1.007 | |
Record name | POLYPROPYLENE GLYCOL | |
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Record name | Polypropylene glycol | |
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Vapor Pressure |
<0.01 mm Hg at 20 °C /contains 130-190 ppm proprietary phenolic antioxidant/ | |
Record name | Polypropylene glycol | |
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Color/Form |
Clear, lightly colored, slightly oily, viscous liquids | |
CAS No. |
25322-69-4, 106-62-7 | |
Record name | POLYPROPYLENE GLYCOL | |
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Record name | 2-(2-Hydroxypropoxy)-1-propanol | |
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Record name | 2-(2-Hydroxypropoxy)propan-1-ol | |
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Record name | 1-propanol, 2-(2-hydroxypropoxy)- | |
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Record name | Propane-1,2-diol, propoxylated | |
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Record name | 2-(2-hydroxypropoxy)propanol | |
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Record name | Propane-1,2-diol, propoxylated | |
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Record name | 2-(2-HYDROXYPROPOXY)PROPAN-1-OL | |
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Melting Point |
-58 °F (USCG, 1999) | |
Record name | POLYPROPYLENE GLYCOL | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(2-Hydroxypropoxy)propan-1-ol in nano clay composites?
A1: While the abstract doesn't explicitly state the role of this compound, it mentions its use in modifying nano clay composites. This suggests the compound likely acts as a modifier, potentially influencing the interaction between the clay nanoparticles and the surrounding matrix material. [] This modification could lead to improved mechanical properties of the composite material.
Q2: How does the addition of this compound affect the mechanical properties of nano clay composites?
A2: The abstract indicates that the research investigates the "mechanical characterization" of the modified nano clay composite. [] This implies that the study examines how properties like tensile strength, elasticity, and toughness are altered by the presence of this compound. The specific results of this characterization would be detailed within the full research paper.
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